molecular formula C17H32N2O6S B12273601 N-Demethyllincomycin CAS No. 2256-16-8

N-Demethyllincomycin

Cat. No.: B12273601
CAS No.: 2256-16-8
M. Wt: 392.5 g/mol
InChI Key: DKHKYHYYYGYWHY-AVXYAQEDSA-N
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Description

N-Demethyllincomycin is a derivative of lincomycin, a lincosamide antibiotic. It is produced by the actinomycete Streptomyces lincolnensis. Lincomycin and its derivatives, including this compound, are known for their biological activity against Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Demethyllincomycin is synthesized through a series of biosynthetic steps involving the condensation of propylproline and methylthiolincosamide. This condensation reaction forms this compound, which is subsequently methylated to produce lincomycin . The reaction conditions typically involve the use of S-adenosylmethionine as a methyl donor .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces lincolnensis strains. The production can be enhanced by co-overexpression of genes involved in the biosynthesis pathway, such as metK1 and metK2, which increase the intracellular concentration of S-adenosylmethionine .

Chemical Reactions Analysis

Types of Reactions

N-Demethyllincomycin undergoes various chemical reactions, including methylation, which converts it into lincomycin. This reaction is catalyzed by S-adenosylmethionine:this compound methyl transferase .

Common Reagents and Conditions

The methylation reaction involves the use of S-adenosylmethionine as a methyl donor. Other common reagents include enzymes such as LmbJ and CcbJ, which facilitate the methylation process .

Major Products Formed

The major product formed from the methylation of this compound is lincomycin, a clinically important antibiotic used to treat Gram-positive bacterial infections .

Comparison with Similar Compounds

N-Demethyllincomycin is similar to other lincosamide antibiotics such as lincomycin and clindamycin. it is unique in its role as a precursor in the biosynthesis of lincomycin . Other similar compounds include:

Properties

CAS No.

2256-16-8

Molecular Formula

C17H32N2O6S

Molecular Weight

392.5 g/mol

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C17H32N2O6S/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1

InChI Key

DKHKYHYYYGYWHY-AVXYAQEDSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O

Canonical SMILES

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Origin of Product

United States

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